An In-depth Technical Guide to 1,4-Dioxa-7-azaspiro[4.5]decane: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1,4-Dioxa-7-azaspiro[4.5]decane: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality provides a rigid framework that can project functional groups into precise vectors, facilitating optimal interactions with biological targets. This departure from flat, aromatic structures often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability.[1]
This guide focuses on the chemical properties and applications of 1,4-Dioxa-7-azaspiro[4.5]decane, a key heterocyclic building block. We will delve into its synthesis, reactivity, and spectroscopic characterization, with a particular emphasis on its utility as a scaffold in the design of innovative therapeutics. While the 7-aza isomer is the primary focus, we will also draw comparisons with its more commonly referenced regioisomer, 1,4-Dioxa-8-azaspiro[4.5]decane, to provide a comprehensive understanding of this chemical class.
Isomeric Distinction: 7-Aza vs. 8-Aza
A critical point of clarification is the distinction between the two principal isomers of this spirocyclic system. The position of the nitrogen atom within the piperidine ring defines the isomer and significantly influences its synthetic accessibility and subsequent chemical manipulations.
-
1,4-Dioxa-7-azaspiro[4.5]decane (CAS 40369-91-3): The nitrogen atom is at the 7-position, adjacent to the spiro carbon. This isomer is synthesized from a 3-piperidinone precursor. The presence of the N-H group offers a reactive handle for further functionalization.
-
1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7): The nitrogen atom is at the 8-position, para to the spiro carbon. This isomer is more commonly available commercially and is synthesized from 4-piperidinone.
This guide will primarily focus on the 7-aza isomer as requested, while leveraging data from the more extensively documented 8-aza isomer where relevant for comparative purposes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development.
Table 1: Physicochemical Properties of 1,4-Dioxa-7-azaspiro[4.5]decane
| Property | Value | Source |
| CAS Number | 40369-91-3 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| Appearance | Liquid | [3] |
| Topological Polar Surface Area | 30.5 Ų | [2] |
| XlogP (predicted) | -0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~3.9 ppm (singlet, 4H): Protons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
~2.5-3.0 ppm (multiplets, 8H): Protons of the piperidine ring. The proximity to the nitrogen and the spiro center will lead to complex splitting patterns.
-
Broad singlet (variable): The N-H proton signal, which can vary in chemical shift and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum indicates the number of unique carbon environments.
-
Expected Chemical Shifts (δ, ppm):
-
~108 ppm: Spiroketal carbon (C-5).
-
~64 ppm: Dioxolane carbons (-O-C H₂-C H₂-O-).
-
~40-50 ppm: Piperidine carbons adjacent to the nitrogen.
-
~30-40 ppm: Other piperidine carbons.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Characteristic Absorptions (cm⁻¹):
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibration.
-
~2850-2950 cm⁻¹: C-H stretching of the alkyl groups.
-
~1050-1150 cm⁻¹ (strong): C-O stretching of the ketal group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 143.
Synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane: A Representative Protocol
The synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane is achieved through the ketalization of a 3-piperidinone precursor. A common starting material is an N-protected form, such as ethyl 3-oxopiperidine-1-carboxylate. The synthesis involves two key steps: ketalization and deprotection.
Diagram 1: Synthetic Pathway to 1,4-Dioxa-7-azaspiro[4.5]decane
Caption: A two-step synthesis of 1,4-Dioxa-7-azaspiro[4.5]decane.
Experimental Protocol
Step 1: Ketalization of Ethyl 3-oxopiperidine-1-carboxylate
-
Rationale: This step protects the ketone functionality as a cyclic ketal, which is stable under the basic conditions of the subsequent deprotection step. A Dean-Stark apparatus is employed to remove water, driving the equilibrium towards product formation.
-
Procedure:
-
To a solution of ethyl 3-oxopiperidine-1-carboxylate (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate, which can be purified by column chromatography.
-
Step 2: Hydrolysis and Decarboxylation
-
Rationale: The N-ethoxycarbonyl protecting group is removed by basic hydrolysis. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add an aqueous solution of potassium hydroxide (KOH, excess).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,4-Dioxa-7-azaspiro[4.5]decane.
-
Chemical Reactivity: The N-H Functional Group as a Synthetic Handle
The secondary amine of 1,4-Dioxa-7-azaspiro[4.5]decane is the primary site of its chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.
Diagram 2: Reactivity of 1,4-Dioxa-7-azaspiro[4.5]decane
Caption: Key reactions involving the secondary amine of the title compound.
-
N-Alkylation: The nitrogen can be readily alkylated using alkyl halides in the presence of a base to form tertiary amines. This is a common strategy for introducing various side chains to modulate the pharmacological properties of the final compound.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to introduce a wide range of substituents.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the 1,4-Dioxa-7-azaspiro[4.5]decane scaffold makes it a privileged motif in the design of therapeutic agents, particularly for targets within the central nervous system (CNS).[1] The spirocyclic nature can lead to enhanced binding affinity and selectivity for specific receptors.[1]
-
Dopamine Agonists: Derivatives of 1,4-Dioxa-7-azaspiro[4.5]decane have been synthesized and evaluated as potential dopamine agonists. For instance, 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have shown potent activity, highlighting the utility of this scaffold in developing treatments for conditions such as Parkinson's disease.
-
Sigma-1 Receptor Ligands: The related 1,4-Dioxa-8-azaspiro[4.5]decane core has been extensively used to develop high-affinity ligands for the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders.[4] Radiolabeled derivatives have been synthesized for use as PET imaging agents to study these receptors in vivo.[4]
-
Scaffold for CNS Drug Discovery: The favorable physicochemical properties of spirocyclic piperidines, including improved solubility and metabolic stability, make them attractive scaffolds for a wide range of CNS targets.[5] Their ability to present substituents in well-defined spatial orientations allows for the fine-tuning of interactions with receptor binding pockets.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 1,4-Dioxa-7-azaspiro[4.5]decane.
-
Hazard Classification: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
1,4-Dioxa-7-azaspiro[4.5]decane is a valuable and versatile building block in medicinal chemistry. Its unique spirocyclic structure provides a rigid scaffold for the development of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in drug discovery programs. The insights provided in this guide are intended to support researchers and scientists in harnessing the potential of this and related spirocyclic systems to advance the development of new medicines.
References
-
Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]
-
1,4-Dioxa-8-azaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]
- Peshkov, V. A., et al. (2012). Synthesis of novel spiropiperidines as potent agonists for the trace amine-associated receptor 1 (TAAR1). Bioorganic & Medicinal Chemistry, 20(4), 1479-1486.
-
1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved from [Link]
-
1,4-Dioxa-7-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
-
Ma, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
- Chitti, S. R., et al. (2021). Synthesis and biological evaluation of novel spiro[chromane-2,4'-piperidin]-4(3H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 31, 127711.
-
1,4-Dioxa-8-azaspiro(4.5)decane - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1,4-Dioxa-7-azaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]
-
Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
1,4-Dioxa-8-azaspiro(4.5)decane - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]
-
Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride Cas 72738-09-1. (n.d.). BIOSYNCE. Retrieved from [Link]
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of (iv) Methyl 1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. 1,4-Dioxa-7-azaspiro(4.5)decane | C7H13NO2 | CID 12394773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
